2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide
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Description
2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide is a chemical compound that belongs to the class of enamide compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields. In
Scientific Research Applications
Analogues and Their Biological Implications
The compound 2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide is closely related to a series of analogs studied for their biological and chemical properties. For instance, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, have been explored for their potential to inhibit tyrosine kinase epidermal growth factor receptor (EGFR), a mechanism partly responsible for the drug's immunosuppressive effects. These molecules, including 2-cyano-3-hydroxy-N-(4-bromo-phenyl)but-2-enamide and others, exhibit similar crystal packing and hydrogen-bonding networks, suggesting a conformation favorable for binding EGFR's shallow ATP-binding pocket (Ghosh, Zheng, & Uckun, 1999).
Fluorine-Containing Compounds in Sensory Applications
Fluorine-containing benzamide derivatives, through synthesis involving direct acylation reactions, have demonstrated significant potential in colorimetric sensing of fluoride anions, showcasing a drastic color transition observable by the naked eye. This property is attributed to a deprotonation-enhanced intramolecular charge transfer (ICT) mechanism, indicating the utility of such compounds in developing sensory applications for detecting fluoride ions in solutions (Younes et al., 2020).
Imaging Applications in Medical Research
2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide and its derivatives have also found applications in medical imaging, particularly in positron emission tomography (PET) imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R). Such compounds are used as noninvasive tools for imaging reactive microglia and disease-associated microglia, contributing significantly to our understanding of neuroinflammation in vivo. This has implications for studying various neuropsychiatric disorders and developing new therapeutics targeting neuroinflammation (Horti et al., 2019).
Fluorine Substituted Compounds in Chemical Synthesis
The synthesis of fluorine-substituted compounds like 3-cyano-2-methyl-benzo[b]furans through microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions highlights the chemical versatility of such compounds. These methods provide a convenient approach for preparing compounds in good yield, potentially useful in various synthetic and industrial applications (Ramarao et al., 2004).
properties
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-18(13-6-4-12(16)5-7-13)15(19)11(10-17)9-14-3-2-8-20-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEATIPDOZWSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide |
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